molecular formula C11H20O3 B14492551 3-Methyl-7-oxooctyl acetate CAS No. 63539-99-1

3-Methyl-7-oxooctyl acetate

Cat. No.: B14492551
CAS No.: 63539-99-1
M. Wt: 200.27 g/mol
InChI Key: MPQXJCFWOBCYSN-UHFFFAOYSA-N
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Description

3-Methyl-7-oxooctyl acetate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its unique structure, which includes a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-7-oxooctyl acetate can be synthesized through the Fischer esterification process, which involves the reaction of an alcohol with an acid in the presence of a catalyst. For this compound, the reaction typically involves 3-methyl-7-oxooctanol and acetic acid, with sulfuric acid acting as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of water, which is a byproduct. The final product is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-oxooctyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: This reaction involves breaking the ester bond in the presence of water, resulting in the formation of 3-methyl-7-oxooctanol and acetic acid.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: 3-Methyl-7-oxooctanol and acetic acid.

    Reduction: 3-Methyl-7-oxooctanol.

    Substitution: Depends on the nucleophile used.

Scientific Research Applications

3-Methyl-7-oxooctyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances, flavorings, and as a solvent for resins and waxes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-oxooctyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active alcohol and acid, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Octyl acetate: Similar structure but lacks the methyl and oxo groups.

    Ethyl acetate: Smaller ester with different physical properties.

    Methyl butyrate: Another ester with a different carbon chain length.

Uniqueness

3-Methyl-7-oxooctyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the methyl and oxo groups influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

63539-99-1

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

(3-methyl-7-oxooctyl) acetate

InChI

InChI=1S/C11H20O3/c1-9(5-4-6-10(2)12)7-8-14-11(3)13/h9H,4-8H2,1-3H3

InChI Key

MPQXJCFWOBCYSN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)C)CCOC(=O)C

Origin of Product

United States

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